Dimethyl itaconate
Overview
Description
Synthesis Analysis
Dimethyl itaconate is synthesized through the esterification of itaconic acid with methanol, often in the presence of an acid catalyst. The process conditions, such as the molar ratio of itaconic acid to methanol, catalyst concentration, reaction temperature, pressure, and time, are optimized to achieve high yields and purity. Studies have shown that under suitable conditions, product purity can reach up to 98% with a yield of approximately 87% (Shi, 2002). Additionally, alternative bio-based production methods have been explored using engineered strains of Corynebacterium glutamicum, converting rice wine waste-derived itaconic acid into dimethyl itaconate through lipase-catalyzed esterification (Joo et al., 2017).
Molecular Structure Analysis
The molecular structure of dimethyl itaconate has been characterized using techniques such as FT-IR and GC-MS, confirming its ester linkage and unsaturated nature. Structural studies on precatalysts and intermediates in Rh-catalyzed hydrogenation have provided insight into the effects of substituents on its reactivity and the enantioselectivity of hydrogenation reactions (RajanBabu et al., 1999).
Chemical Reactions and Properties
Dimethyl itaconate participates in various chemical reactions, including copolymerization with other monomers like methyl methacrylate, indicating its versatility in polymer chemistry. The copolymerization kinetics and the effect of dimethyl itaconate on the polymerization rate and composition have been extensively studied, demonstrating its utility in creating polymers with tailored properties (Fernández-García et al., 1996).
Physical Properties Analysis
The physical properties of dimethyl itaconate, such as solubility, boiling point, and melting point, are crucial for its application in various industrial processes. These properties influence the conditions under which dimethyl itaconate can be processed and applied, particularly in polymerization reactions and the production of copolymers.
Chemical Properties Analysis
Dimethyl itaconate exhibits interesting chemical properties, including reactivity towards nucleophiles and its role as an electrophilic reagent in the synthesis of itaconate ester derivatives. Its chemical behavior is explored in reactions with carbonucleophiles, leading to the direct synthesis of substituted itaconate ester derivatives, showcasing its utility in organic synthesis (Chinchilla et al., 1996).
Scientific Research Applications
Bio-Based Production from Waste-Derived Itaconic Acid : DI is produced from rice wine waste-derived itaconic acid using engineered Corynebacterium glutamicum strains. This bio-based production method offers a sustainable approach to synthesizing DI, a crucial raw material in copolymerization (Joo et al., 2017).
Therapeutic Potential in Fungal Keratitis : DI demonstrates protective effects against fungal keratitis by activating the Nrf2/HO-1 signaling pathway. It limits inflammation and inhibits the growth of Aspergillus fumigatus (Gu et al., 2020).
Anti-Angiogenic Properties : DI interferes with several key steps of angiogenesis in cultured endothelial cells, suggesting its potential as an anti-angiogenic compound (Vidal et al., 2022).
Role in Cerebral Ischemia/Reperfusion Injury : DI might be a promising candidate for treating ischemic stroke, as it decreases neurologic deficit scores and inhibits toxic conversion of peri-infarct microglia (Zhang et al., 2019).
Lack of Metabolism to Itaconate Intracellularly : Studies show that DI is not metabolized to itaconate in cells, highlighting the need for effective pro-drug strategies to increase intracellular itaconate levels for more conclusive analysis (El-Azzouny et al., 2017).
Effects on Inflammatory Responses in Sepsis : DI enhances survival rates and decreases serum levels of pro-inflammatory cytokines in septic mice, showing its potential in treating sepsis-related inflammation (Zhang et al., 2020).
Use in Renewable Polymer Synthesis : DI is utilized to produce renewable unsaturated polyesters and polynorbornenes through polycondensation and ring-opening-metathesis polymerization (Winkler et al., 2015).
Anti-Inflammatory and Analgesic Activities : DI exhibits significant anti-inflammatory and analgesic activities, making it a candidate for medicinal applications (Bagvant et al., 1994).
Use in Polymerization Studies : Research has explored the radical polymerization of DI in various settings, demonstrating its utility in polymer science (Fernández-García et al., 1996).
Potential in Pain Management : DI shows effectiveness in reducing inflammatory pain via the NLRP3/IL-1β signaling pathway, indicating its therapeutic potential in pain management (Lin et al., 2021).
Safety And Hazards
Future Directions
Itaconate has emerged as a key autocrine regulatory component involved in the development and progression of inflammation and immunity . It could be the potential choice for the treatment of inflammation and immune-related diseases . The study of itaconate as therapeutic molecules has generated excellent prospects in the pharmaceutical industry due to its low toxicity and high biological activity .
properties
IUPAC Name |
dimethyl 2-methylidenebutanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-5(7(9)11-3)4-6(8)10-2/h1,4H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWQRMFIZFPUAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25587-85-3 | |
Record name | Butanedioic acid, 2-methylene-, 1,4-dimethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25587-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80210701 | |
Record name | Dimethyl itaconate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl itaconate | |
CAS RN |
617-52-7 | |
Record name | Dimethyl itaconate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=617-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl itaconate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl itaconate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9385 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Butanedioic acid, 2-methylene-, 1,4-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyl itaconate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl itaconate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.564 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIMETHYL ITACONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11JIB0YI93 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
Citations
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